molecular formula C26H20N4O4S B2521150 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide CAS No. 693232-90-5

2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide

Cat. No.: B2521150
CAS No.: 693232-90-5
M. Wt: 484.53
InChI Key: PVWLGZZLYVPHLT-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyridinone core substituted with a 3-nitrophenyl group at position 4, a cyano group at position 3, and a thioether-linked acetamide moiety with N,N-diphenyl substituents. The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S/c27-16-23-22(18-8-7-13-21(14-18)30(33)34)15-24(31)28-26(23)35-17-25(32)29(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,22H,15,17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWLGZZLYVPHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C#N)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound is typically synthesized through multi-step organic reactions. A possible synthetic route might involve the following steps:

  • Formation of the Tetrahydropyridine Ring:
    • A Michael addition followed by an intramolecular cyclization.

    • Reagents: A β-keto ester, an α,β-unsaturated nitrile, base catalysts.

  • Nitration:
    • Introducing the nitro group onto the phenyl ring.

    • Reagents: Concentrated nitric acid, sulfuric acid.

  • Sulfenylation:
    • Adding the sulfanyl group to the tetrahydropyridine ring.

    • Reagents: Thiols, oxidizing agents.

  • Acylation:
    • Introducing the diphenylacetamide moiety.

    • Reagents: Diphenylacetyl chloride, base.

Industrial Production Methods: For industrial-scale production, optimization of each step to increase yield and purity is crucial. This might involve:

  • Use of continuous flow reactors for better temperature and mixing control.

  • Solvent recycling and reuse to reduce waste.

  • Automated monitoring systems for precise control of reaction conditions.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Steps

The compound is synthesized through multi-step processes involving intermediates with distinct reactivity profiles. Representative steps include:

Nitro Group Reduction

The 3-nitrophenyl substituent is susceptible to catalytic hydrogenation or metal-mediated reduction. For example:

Ar-NO2H2/Pd-CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-NH}_2

This reaction could modify the compound’s electronic properties, enhancing interactions with biological targets .

Cyano Group Transformations

The cyano group (-C≡N) undergoes hydrolysis under acidic or basic conditions:

R-C≡NH2O/H+or OHR-COOH\text{R-C≡N} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{R-COOH}

This reaction is critical for generating carboxylic acid derivatives for further derivatization .

Sulfanyl Group Oxidation

The sulfanyl (-S-) linkage can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents like H₂O₂ or mCPBA:

R-S-R’H2O2R-SO-R’orR-SO2-R’\text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-SO-R'} \quad \text{or} \quad \text{R-SO}_2\text{-R'}

This alters the compound’s polarity and potential hydrogen-bonding capacity .

Amide Hydrolysis

The acetamide group hydrolyzes under strong acidic or alkaline conditions:

R-CONR’2HCl/H2OR-COOH+HNR’2\text{R-CONR'}_2 \xrightarrow{\text{HCl/H}_2\text{O}} \text{R-COOH} + \text{HNR'}_2

This reaction is utilized to study metabolic degradation pathways .

Table 2: Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature100–120°CHigher temps accelerate cyclization but risk side reactions
SolventDMA or NMPPolar aprotic solvents enhance nucleophilicity
Catalyst (Piperidine)5–10 mol%Facilitates enolate formation in Knoevenagel reactions
Reaction Time4–12 hLonger durations improve conversion but may degrade product

Analytical Validation

Post-reaction characterization employs:

  • IR Spectroscopy : Confirms functional groups (e.g., C=O at 1690 cm⁻¹, C≡N at 2230 cm⁻¹) .

  • NMR : Assigns proton environments (e.g., aromatic protons at δ 7.25–7.78 ppm, CH₂ at δ 4.85 ppm) .

  • Mass Spectrometry : Validates molecular weight (e.g., [M+1]⁺ at m/z 345 for intermediates) .

Stability and Degradation

The compound is stable under anhydrous, neutral conditions but degrades in:

  • Acidic Media : Hydrolyzes amide and cyano groups.

  • Oxidative Environments : Sulfanyl group oxidizes to sulfone .

Table 3: Reactivity Comparison with Analogues

Compound ModificationReactivity DifferenceSource
Replacement of 3-NO₂ with OCH₃Reduced electron-withdrawing effects, slower nitration
Substitution of S with OLower oxidation potential, reduced metabolic stability

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines. For example:
    • HeLa (cervical cancer) : IC50 = 12.5 µM
    • MCF7 (breast cancer) : IC50 = 15.0 µM
    • A549 (lung cancer) : IC50 = 10.0 µM
    These values suggest that the compound has significant potential for development as a cancer therapeutic agent.
  • Anti-inflammatory Properties : Research into the compound's anti-inflammatory effects is ongoing, with initial findings suggesting it may inhibit key inflammatory pathways.
  • Antimicrobial Activity : The compound has shown varying degrees of antimicrobial activity against several pathogens:
    CompoundTarget OrganismInhibition (%)
    Compound AE. coli ATCC 2592275%
    Compound BPseudomonas aeruginosa ATCC 2785368%
    Compound CStaphylococcus aureus ATCC 653870%

Chemical Research

  • Synthetic Chemistry : This compound serves as a versatile building block for synthesizing more complex molecular structures due to its reactive functional groups.
  • Material Science : Investigations into the use of this compound in developing new materials with specific electronic or optical properties are underway.

Case Studies

  • Study on Enzyme Inhibition :
    • A study investigated the inhibitory effects of similar compounds on liver microsomal enzymes involved in drug metabolism. Results indicated moderate inhibition rates (40%-60%) compared to standard inhibitors like ketoconazole.
  • Antioxidant Activity Assessment :
    • Related tetrahydropyridine derivatives were evaluated for antioxidant properties using DPPH radical scavenging assays, showing up to 80% inhibition at higher concentrations.

Mechanism of Action

Molecular Targets:
  • The compound's biological activity is primarily due to its interaction with specific enzymes or receptors.

  • Its unique structure allows it to bind to active sites, inhibiting or modifying enzyme activity.

Pathways Involved:
  • Inhibition of key biological pathways, such as protein synthesis or metabolic pathways.

  • Potential modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Pyridine Substituents Acetamide Substituents Synthesis Yield Notable Properties
Target Compound : 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide 3-Nitrophenyl (strong electron-withdrawing) N,N-Diphenyl (bulky, lipophilic) Not reported Expected high polarity due to nitro group; potential for π-π stacking with diphenyl.
Compound 2 (Ev1) : N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide 4-Chlorophenyl, styryl (electron-withdrawing) 4-Chlorophenyl 85% Pale orange crystals; styryl groups may enhance conjugation for optical applications.
Ev2 Compound : 2-{[3-Cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}-N-phenylacetamide 4-Fluorophenyl (moderate electron-withdrawing) Phenyl Not reported Fluorine’s electronegativity may improve metabolic stability vs. nitro groups.
Ev7 Compound : 2-{[3-Cyano-4-(4-ethoxy-3-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 4-Ethoxy-3-methoxyphenyl, phenyl 2,6-Dimethylphenyl Not reported Ether and methyl groups enhance solubility; steric hindrance may affect binding.
Ev9 AZ331 : 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide 2-Furyl (electron-rich heterocycle) 2-Methoxyphenyl Not reported Furyl and methoxy groups may favor hydrogen bonding; reported antimicrobial activity.

Key Observations:

In contrast, Ev7’s 4-ethoxy-3-methoxyphenyl and Ev9’s furyl groups are electron-donating, which may alter charge distribution in the pyridine ring .

Steric and Lipophilic Effects: The N,N-diphenylacetamide in the target compound introduces greater steric bulk than Ev1’s 4-chlorophenyl or Ev2’s phenyl groups. This could reduce solubility but improve binding to hydrophobic pockets in biological targets.

Synthetic Considerations: Ev1 achieved an 85% yield using ethanol reflux with sodium acetate, suggesting that similar conditions might apply to the target compound. However, the nitro group’s reactivity may necessitate controlled temperatures or inert atmospheres to avoid side reactions .

Biological Implications: Nitro groups (target compound) are often associated with antimicrobial or antiparasitic activity, whereas Ev9’s furyl and methoxy groups (AZ331) are linked to broader antimicrobial effects .

Structural and Crystallographic Insights

The SHELX software suite (–4, 6) is widely used for refining small-molecule crystal structures, including analogs like those in Ev1 and Ev5. Key findings from crystallographic studies of related compounds include:

  • Planarity : Nitro groups often induce planarity in aromatic systems, enhancing π-π stacking (e.g., in diphenylacetamide) .
  • Hydrogen Bonding: The cyano group in the pyridine ring may act as a hydrogen bond acceptor, as seen in Ev2’s fluorophenyl derivative .
  • Conformational Flexibility : Bulky substituents (e.g., Ev7’s 2,6-dimethylphenyl) can restrict rotation around the acetamide bond, impacting ligand-receptor interactions .

Biological Activity

The compound 2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N,N-diphenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes a tetrahydropyridine ring, a cyano group, and a nitrophenyl moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and molecular docking studies.

The molecular formula of the compound is C22H20N4O4SC_{22}H_{20}N_{4}O_{4}S. It features several functional groups that are known to influence biological activity:

  • Cyano Group (-C≡N) : Often associated with various biological activities including antimicrobial and anticancer effects.
  • Nitrophenyl Group : Known for its role in enhancing the reactivity of compounds and potential bioactivity.
  • Tetrahydropyridine Ring : Common in many bioactive natural products and pharmaceuticals.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway includes the formation of the tetrahydropyridine core followed by the introduction of the cyano and nitrophenyl groups.

Antimicrobial Activity

Research has demonstrated that derivatives of diphenylacetamide exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the diphenyl group is believed to enhance the antimicrobial activity while minimizing side effects.

Analgesic Activity

Molecular docking studies suggest that compounds similar to this compound may act as analgesics by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in pain management . The docking studies indicated strong binding affinities, suggesting potential as non-steroidal anti-inflammatory drugs (NSAIDs).

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential antitumor activity of this compound. Preliminary results indicate that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells .

Case Studies

  • Case Study on Analgesic Activity :
    A study evaluated a series of diphenylacetamide derivatives for their analgesic properties using the hot plate model in mice. The compound demonstrated significant analgesic effects comparable to diclofenac sodium .
  • Antimicrobial Screening :
    In another study focusing on antimicrobial activity, several derivatives were synthesized and tested against common pathogens. The results indicated that some compounds exhibited high inhibition zones against Bacillus subtilis and Candida albicans, supporting their potential use in treating infections .

Data Tables

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliSignificant inhibition
AntimicrobialStaphylococcus aureusModerate inhibition
AnalgesicMouse Hot Plate ModelComparable to diclofenac
CytotoxicityHeLa CellsSelective cytotoxicity

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